molecular formula C11H9FN2O B1437163 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone CAS No. 870838-82-7

3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone

Cat. No. B1437163
CAS RN: 870838-82-7
M. Wt: 204.2 g/mol
InChI Key: ZWQLFTQZFDYLBC-UHFFFAOYSA-N
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Description

3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone is a chemical compound that has been used in various scientific research . It is a derivative of 4’-(Imidazol-1-yl)acetophenone, which is a selective thromboxane synthesis inhibitor .


Molecular Structure Analysis

The molecular formula of 3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone is C11H9FN2O, and its molecular weight is 204.2 .

Scientific Research Applications

1. Positron Emission Tomography Studies

3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone derivatives, like [4-18F]fluconazole, have been utilized in positron emission tomography (PET) studies. The synthesis of [4-18F]fluconazole involves Fieldel-Crafts acylation and a modified Schiemann reaction. This compound has been used to study the pharmacokinetics of fluconazole in animals (Livni et al., 1992).

2. Anti-oxidant, Anti-fungal, and Anti-leishmanial Activities

Novel compounds synthesized from 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone, such as 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones, have shown promising anti-oxidant, anti-fungal, and anti-leishmanial activities. These findings highlight the potential pharmaceutical applications of these compounds (Hussain et al., 2009).

3. Antibacterial Properties

Derivatives of 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone, such as 1,3,5-triaryl-4,5-dihydro-1H-pyrazole, have been synthesized and found to exhibit significant antibacterial activity against various bacterial strains. These findings suggest potential for developing new antibacterial agents from these compounds (Shingare et al., 2017).

4. Imaging Histamine H3 Receptors

Fluorinated derivatives, like 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether (fluoroproxyfan), have been synthesized for clinical PET studies to image histamine H3 receptors. This underlines its potential use in neurological and psychiatric research (Iwata et al., 2000).

5. Fluorescent Properties for OLED Applications

Compounds based on 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone have been studied for their potential in organic light-emitting diode (OLED) applications. The synthesized fluorophores exhibit high fluorescence quantum yield and good thermal stability, making them promising candidates for OLEDs (Muruganantham et al., 2019).

6. Synthesis of Novel Antifungal Compounds

Recent research has focused on the synthesis of novel compounds like (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one, showing potential for antifungal applications against pathogens like Aspergillus fumigatus (Takaki & Ashburn, 2022).

Safety and Hazards

While specific safety and hazard information for 3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone is not available, it’s worth noting that 4’-(Imidazol-1-yl)acetophenone, a related compound, is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation. It is also harmful if swallowed .

properties

IUPAC Name

1-(3-fluoro-4-imidazol-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-8(15)9-2-3-11(10(12)6-9)14-5-4-13-7-14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQLFTQZFDYLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2C=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651432
Record name 1-[3-Fluoro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone

CAS RN

870838-82-7
Record name 1-[3-Fluoro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Imidazole (543 mg) and potassium carbonate (1.80 g) were added to a DMF (15 mL) solution of 3,4-difluoroacetophenone (1.0 mL). After agitating reaction solution at 80° C. for 4 hours, water and ethyl acetate were added to the reaction solution, and the organic layer was partitioned. After the obtained organic layer was washed with a saturated saline solution, it was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel chromatography (elution solvent: hexane:ethyl acetate=5:1→ethyl acetate), and 1.40 g of the title compound was obtained. The physical properties of the compound are as follows.
Quantity
543 mg
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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